![molecular formula C17H16N4O3S B2614845 Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034579-95-6](/img/structure/B2614845.png)
Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a heterocyclic compound. It is part of the benzothiazole family, which has been studied for its potential applications in various fields of research and industry .
Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more . Specific chemical reactions involving “this compound” are not found in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures . Specific physical and chemical properties for “this compound” are not found in the retrieved papers.Scientific Research Applications
Antimicrobial Applications
Patel et al. (2011) explored the synthesis of new pyridine derivatives, including substances structurally related to Benzo[d]thiazol-6-yl compounds. These derivatives showed variable and modest antimicrobial activity against investigated strains of bacteria and fungi, highlighting the potential of Benzo[d]thiazol-6-yl derivatives in antimicrobial research Patel, Agravat, & Shaikh, 2011.
Drug-likeness and Antimicrobial Investigation
Pandya et al. (2019) synthesized a library of compounds including those with a Benzothiazol-6-yl motif. These compounds were characterized and evaluated for their drug-likeness properties and in vitro antibacterial, antifungal, and antimycobacterial activities. Several compounds showed good to moderate activity against the bacterial strain, indicating the importance of such structures in developing antimicrobial agents Pandya, Dave, Patel, & Desai, 2019.
Catalytic Applications
Ghorbanloo and Maleki Alamooti (2017) discussed the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand, showcasing the catalyst's efficiency in the oxidation of primary alcohols and hydrocarbons. This study provides an insight into the catalytic capabilities of Benzo[d]thiazol-6-yl derivatives, offering a sustainable approach to chemical synthesis Ghorbanloo & Maleki Alamooti, 2017.
Synthesis and Biological Activity
Veltri et al. (2016) reported on the Palladium‐Catalyzed Carbonylative Multicomponent Synthesis of Functionalized Benzimidazothiazoles, showcasing the versatility of Benzo[d]thiazol-6-yl derivatives in synthesizing complex molecules with potential biological activity Veltri, Grasso, Rizzi, Mancuso, & Gabriele, 2016.
Antiproliferative and Molecular Docking Studies
Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against various cancer cell lines. The compounds demonstrated selectivity in cytotoxicity to cancer cells compared to normal cells, with one compound showing potent antiproliferative activity. This underscores the therapeutic potential of Benzo[d]thiazol-6-yl derivatives in cancer research Nagaraju, Reddy, Padmaja, & Ugale, 2020.
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity, suggesting that they may target proteins involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
tuberculosis, suggesting that they may interfere with essential biochemical processes of the bacteria .
Biochemical Pathways
Result of Action
tuberculosis, suggesting that they may have bactericidal or bacteriostatic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of benzothiazole derivatives .
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-15-7-18-8-16(20-15)24-12-4-5-21(9-12)17(22)11-2-3-13-14(6-11)25-10-19-13/h2-3,6-8,10,12H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOKJKWTGRZXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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